2-Methoxypropane

Catalog No.
S583552
CAS No.
598-53-8
M.F
C4H10O
M. Wt
74.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxypropane

CAS Number

598-53-8

Product Name

2-Methoxypropane

IUPAC Name

2-methoxypropane

Molecular Formula

C4H10O

Molecular Weight

74.12 g/mol

InChI

InChI=1S/C4H10O/c1-4(2)5-3/h4H,1-3H3

InChI Key

RMGHERXMTMUMMV-UHFFFAOYSA-N

SMILES

CC(C)OC

Solubility

0.88 M

Synonyms

2-Methoxypropane; 2-Propylmethyl ether; Isopropyl Methyl Ether; Isopryl; Methyl Iso-propyl Ether; Methyl isopropyl Ether

Canonical SMILES

CC(C)OC

Description

The exact mass of the compound 2-Methoxypropane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.88 m. It belongs to the ontological category of ether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxypropane, also known as isopropyl methyl ether, is an organic compound with the molecular formula C4H10OC_4H_{10}O and a molecular weight of 74.1216 g/mol. It is classified as an ether, characterized by its two hydrocarbon groups connected by an oxygen atom. The compound appears as a colorless liquid with a mild odor, and it is soluble in organic solvents such as ethanol and diethyl ether but less soluble in water.

Typical of ethers. One notable reaction involves its interaction with concentrated hydrogen iodide, where it reacts at low temperatures (273 K) to produce isopropyl alcohol and methyl iodide:

2 Methoxypropane+HIIsopropyl Alcohol+Methyl Iodide\text{2 Methoxypropane}+\text{HI}\rightarrow \text{Isopropyl Alcohol}+\text{Methyl Iodide}

This reaction showcases the ether's ability to undergo cleavage under acidic conditions, leading to the formation of alcohols and alkyl halides .

Several methods exist for synthesizing 2-methoxypropane:

  • Direct Etherification: This method involves the reaction of isopropanol with methanol in the presence of an acid catalyst.
  • Dehydration of Alcohols: The dehydration of 2-methyl-2-propanol can yield 2-methoxypropane when treated with a suitable dehydrating agent.
  • Catalytic Cracking: A more complex method involves the catalytic cracking of 2,2-dimethoxypropane, which can be performed using an acidic ceramic filler in a fixed-bed reactor .

2-Methoxypropane finds various applications across different industries:

  • Solvent: It serves as a solvent for oils, resins, and waxes due to its excellent solubility properties.
  • Intermediate: Used in organic synthesis as an intermediate in the production of other chemicals.
  • Fuel Additive: It can be utilized as a fuel additive to enhance combustion properties.

Interaction studies involving 2-methoxypropane primarily focus on its reactivity with acids and bases. Its behavior under acidic conditions has been documented, particularly in reactions that lead to cleavage and substitution processes. Further studies are needed to explore its interactions with other functional groups and potential environmental impacts.

Several compounds share structural similarities with 2-methoxypropane, including:

Compound NameMolecular FormulaKey Characteristics
Methyl tert-butyl etherC5H12OC_5H_{12}OCommonly used as a fuel additive; higher volatility than 2-methoxypropane .
Ethyl methyl etherC4H10OC_4H_{10}OSimilar structure; used as a solvent but has different boiling points .
Dimethyl etherC2H6OC_2H_6OLighter and more volatile; used as an aerosol propellant .

Uniqueness: 2-Methoxypropane distinguishes itself through its balance between volatility and solubility, making it suitable for specific applications where other ethers may not perform as effectively.

XLogP3

0.9

Boiling Point

30.7 °C

Vapor Pressure

604.92 mmHg

Other CAS

598-53-8

Wikipedia

2-methoxypropane

Dates

Modify: 2023-07-17

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